{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}pentylamine
Description
{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}pentylamine (CAS: 1856023-67-0) is a synthetic amine derivative featuring a difluoromethyl-substituted pyrazole core linked to a pentylamine chain. Its molecular formula is C₁₀H₁₈ClF₂N₃, with a molecular weight of 253.72 g/mol . This compound is structurally analogous to bioactive pyrazole derivatives but distinguishes itself through its fluorine substitution and alkylamine sidechain .
Properties
Molecular Formula |
C10H18ClF2N3 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17F2N3.ClH/c1-2-3-4-6-13-8-9-5-7-14-15(9)10(11)12;/h5,7,10,13H,2-4,6,8H2,1H3;1H |
InChI Key |
CQCQTCMVAGQKMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=NN1C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by functional group modifications to introduce the difluoromethyl and pentylamine moieties .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}pentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}pentylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}pentylamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can interact with various biological molecules, modulating their activity . These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and related pyrazole-based amines:
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups | Predicted logP<sup>*</sup> |
|---|---|---|---|---|---|
| {[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}pentylamine (1856023-67-0) | C₁₀H₁₈ClF₂N₃ | 253.72 | Difluoromethyl, pentylamine | Pyrazole, primary amine | ~2.8 |
| 2-[1-(Difluoromethyl)-1H-pyrazol-3-yl]acetic acid (1354704-35-0) | C₆H₈F₂N₂O₂ | 178.14 | Difluoromethyl, acetic acid | Pyrazole, carboxylic acid | ~1.2 |
| 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine (1328640-49-8) | C₉H₁₅N₃ | 165.24 | Cyclopropyl, methyl, ethylamine | Pyrazole, primary amine | ~1.9 |
| [(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]heptylamine (1856061-85-2) | C₁₃H₂₅ClFN₃ | 277.81 | Ethyl, fluoro, heptylamine | Pyrazole, primary amine | ~3.5 |
<sup>*</sup>logP values estimated using fragment-based methods (e.g., Crippen’s method).
Key Observations:
- Fluorine Substitution: The difluoromethyl group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., cyclopropyl or methyl substituents in CAS 1328640-49-8) .
- Alkyl Chain Length: The pentylamine chain balances lipophilicity (logP ~2.8) better than shorter chains (e.g., ethylamine in CAS 1328640-49-8, logP ~1.9) or longer chains (e.g., heptylamine in CAS 1856061-85-2, logP ~3.5), which may influence blood-brain barrier penetration .
- Functional Groups: The carboxylic acid in CAS 1354704-35-0 reduces lipophilicity (logP ~1.2) and may limit membrane permeability compared to the primary amine in the target compound .
Biological Activity
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}pentylamine is a synthetic compound belonging to the pyrazole family, characterized by its unique difluoromethyl and pentylamine functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}pentylamine can be represented as follows:
- Molecular Formula: C₁₄H₁₈F₂N₄
- Molecular Weight: 286.32 g/mol
The presence of the difluoromethyl group enhances the lipophilicity and biological activity of the compound, while the pentylamine chain contributes to its interaction with various biological targets.
Research indicates that {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}pentylamine interacts with specific molecular targets such as enzymes and receptors. The mechanism typically involves modulation of enzymatic activity or receptor signaling pathways, leading to diverse biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Antimicrobial Activity
Studies have shown that compounds with similar pyrazole structures exhibit significant antimicrobial properties. Preliminary investigations into {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}pentylamine suggest it may possess similar activities against a range of pathogens.
Antifungal Activity
Research highlights the antifungal potential of this compound, particularly against pathogenic fungi. The specific mechanisms by which it exerts antifungal effects are still under investigation but may involve disruption of fungal cell membranes or inhibition of key metabolic processes.
Anticancer Properties
Emerging studies indicate that {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}pentylamine may exhibit anticancer activity through apoptosis induction in cancer cells. Further research is necessary to elucidate the precise pathways involved.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, providing insights into their pharmacological potential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
